2-Methyl-2,3-dihydro-1,4-benzodioxine
Description
Propriétés
Numéro CAS |
88683-95-8 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-methyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H10O2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7H,6H2,1H3 |
Clé InChI |
MJCYUVOCINOVJH-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=CC=CC=C2O1 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Substituent Effects on Pharmacological Activity
Antitumor Agents
- 6-Acetamido-2,3-dihydro-1,4-benzodioxine: Cyclization of this compound yields dioxinoquinoline derivatives, which exhibit moderate cytotoxicity against tumor cell lines .
Anti-inflammatory Agents
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Exhibits anti-inflammatory activity comparable to Ibuprofen in carrageenan-induced rat paw edema assays .
Thrombin Inhibitors
- 2,3-Dihydro-1,4-benzodioxine derivatives: Regio- and stereoisomerism significantly influence dual antithrombotic activity (thrombin inhibition and fibrinogen GPIIb/IIIa binding). For example, certain derivatives balance inhibitory potencies with IC₅₀ values in the nanomolar range .
Immunomodulators
- 2,3-Dihydro-1,4-benzodioxine-containing compounds: The benzodioxine ring facilitates π-π stacking interactions with PD-L1 residues, creating hydrophobic tunnels that enhance binding affinity in immunomodulatory applications .
Steric and Stereochemical Considerations
The methyl group in 2-methyl-2,3-dihydro-1,4-benzodioxine introduces chirality, which is critical for pharmacological specificity. For example:
- 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine: Stereochemical assignment via NOESY NMR and molecular modeling revealed distinct biological activities between diastereomers, underscoring the importance of configuration in enzyme inhibition (e.g., dipeptidyl peptidase IV and carbonic anhydrase) .
- Enantioselective synthesis : Chiral catalysts like [Ir(cod)Cl]₂/BIDIME-dimer enable enantioselective production of 2-substituted benzodioxanes, optimizing interactions with biological targets .
Physicochemical Properties
Thermal and Chemical Stability
- TNBD : Exhibits unparalleled thermal stability (decomposition >250°C) due to nitro group electron-withdrawing effects and a rigid fused-ring system .
Méthodes De Préparation
Base-Catalyzed Cyclization
The most widely documented method involves reacting 3,4-dihydroxybenzaldehyde derivatives with methyl-bearing dihalides. For example, 1,2-dibromopropane serves as a methyl source in alkaline environments, facilitating nucleophilic substitution to form the benzodioxine ring.
Typical Procedure :
-
Reactants : 3,4-dihydroxybenzaldehyde (1 equiv), 1,2-dibromopropane (5 equiv)
-
Base : Aqueous NaOH (10%)
-
Catalyst : Tetrabutyl ammonium bromide (0.1 equiv)
-
Conditions : Reflux (100–120°C, 5–8 hours)
This method’s efficiency hinges on the dihalide’s steric and electronic properties. Excess base ensures deprotonation of phenolic hydroxyl groups, while phase-transfer catalysts enhance interfacial reactivity.
Enzymatic and Catalytic Asymmetric Methods
Kinetic Resolution Using Lipases
CALB (Candida antarctica lipase B) mutants enable enantioselective synthesis of 2-methyl derivatives. For instance:
-
Substrate : 1,4-benzodioxane-2-carboxylic acid methyl ester
-
Enzyme : CALB variant A225F/T103A
-
Solvent : n-Butanol (20% v/v)
-
Conditions : 30°C, 48 hours
-
Outcome : 97% enantiomeric excess (e.e.), E-value = 278.
This approach is limited to esters but highlights biocatalysis’s potential for chiral benzodioxines.
Asymmetric Hydrogenation
Employing [Ir(cod)Cl]₂ with BIDIME-dimer ligands achieves up to 99:1 enantiomeric ratios in hydrogenating 2-substituted benzodioxines.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Base-catalyzed cyclization | 3,4-Dihydroxybenzaldehyde, 1,2-dibromopropane | Alkaline reflux | 70–80% | Scalable, cost-effective |
| Enzymatic resolution | Benzodioxane esters | Mild, aqueous | 90% | High enantioselectivity |
| Asymmetric hydrogenation | 2-Substituted benzodioxines | H₂ pressure, Ir catalyst | 85–90% | Broad substrate scope |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2-Methyl-2,3-dihydro-1,4-benzodioxine derivatives?
- Methodology : Use regioselective alkylation or ring-closing reactions with diols and ketones under acidic conditions. For stereochemical control, employ chiral catalysts or asymmetric synthesis. Characterization should include -NMR, -NMR, and 2D NOESY to confirm stereochemistry, as demonstrated in the synthesis of structurally similar benzodioxines .
- Key Considerations : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol) to improve yields.
Q. How can structural elucidation of 2-Methyl-2,3-dihydro-1,4-benzodioxine derivatives be performed?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NOESY) with molecular modeling tools (e.g., Gaussian or AMBER) to assign configurations. For example, NOESY cross-peaks can confirm spatial proximity of protons in the dihydrobenzodioxine ring .
- Validation : Cross-reference experimental NMR data with computational predictions (e.g., using a modified Karplus equation for vicinal coupling constants) .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for purity assessment. For stability studies, conduct accelerated degradation tests under acidic/alkaline conditions and analyze by gas chromatography-mass spectrometry (GC-MS) .
- Spectral Data : Reference NIST spectral databases for IR and MS fragmentation patterns to confirm compound identity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-angiogenic activity of 2-Methyl-2,3-dihydro-1,4-benzodioxine derivatives?
- In Vitro Assays : Use recombinant VEGFR2 kinase assays (e.g., ProQinase® Activity Assay) to measure IC values. Test compounds at concentrations ranging from 0.1–100 μM in triplicate .
- In Vivo Models : Employ the chick chorioallantoic membrane (CAM) assay. Apply compounds (10–100 μg/disk) to fertilized eggs, incubate for 48 hours, and quantify vascular branching using image analysis software (e.g., ImageJ) .
Q. How can contradictory data on ester vs. carboxylic acid forms of benzodioxines be resolved?
- Case Study : Ester derivatives of 1,4-benzodioxines show potent anti-angiogenic activity, while carboxylic acids are inactive due to poor cellular uptake. Validate this via permeability assays (e.g., Caco-2 cell monolayers) and logP calculations .
- Mitigation : Use prodrug strategies (e.g., esterification) to enhance bioavailability. Compare IC values in cell-free vs. cell-based assays to distinguish membrane permeability effects .
Q. What methodologies address multi-target mechanisms in benzodioxine derivatives?
- Dual-Activity Profiling : Screen compounds for both thrombin inhibition (via chromogenic substrate assays) and GPIIb/IIIa antagonism (using platelet aggregation tests). For example, 1a4 derivatives exhibit IC values of 1.8–7.9 μM against endothelial cell proliferation .
- Data Integration : Use molecular docking (e.g., AutoDock Vina) to map interactions with VEGFR2 and thrombin active sites. Validate with mutagenesis studies .
Q. How should researchers analyze conflicting spectral or bioactivity data?
- Root-Cause Analysis : Check for impurities (via HPLC-MS), solvent artifacts, or enantiomeric contamination. For bioactivity discrepancies, verify assay conditions (e.g., serum-free media to avoid protein binding) .
- Statistical Validation : Apply Student’s t-test or ANOVA to assess significance (p < 0.05). Replicate experiments across independent labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
